4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Lipophilicity Drug Design Permeability

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (CAS 683232-02-2) is an N-methylphthalimide-benzamide hybrid with XLogP3=2 and a single H-bond donor, offering a differentiated CRBN ligand scaffold for PROTAC development and SAR studies. Its higher lipophilicity and reduced HBD count vs. the N-des-methyl analog (ΔlogP +0.2, 1 HBD vs. 2) improve CNS MPO profiles for neuroinflammatory target engagement. For medicinal chemistry campaigns, this N-methylated 4-yl isomer ensures batch-to-batch reproducibility in lead optimization, matched-pair analysis, and chemical biology probe design. Procure matched sets with CAS 780805-97-2 and CAS 683235-33-8 for rigorous SAR exploration.

Molecular Formula C17H11N3O3
Molecular Weight 305.293
CAS No. 683232-02-2
Cat. No. B3011761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
CAS683232-02-2
Molecular FormulaC17H11N3O3
Molecular Weight305.293
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H11N3O3/c1-20-16(22)12-3-2-4-13(14(12)17(20)23)19-15(21)11-7-5-10(9-18)6-8-11/h2-8H,1H3,(H,19,21)
InChIKeyPWWDZGKLZJMPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 140 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (CAS 683232-02-2): Chemical Identity and Physicochemical Baseline for Procurement Decisions


4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a synthetic benzamide-phthalimide hybrid with the molecular formula C₁₇H₁₁N₃O₃ and a molecular weight of 305.29 g/mol [1]. It features a 4-cyanobenzamide moiety linked to an N-methyl-1,3-dioxoisoindol-4-yl core, placing it within the broader class of phthalimide-containing compounds that have been investigated for immunomodulatory, anti-inflammatory, and protein-degradation applications [2]. Despite its structural resemblance to clinically established immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, publicly available quantitative bioactivity data for this specific compound remains extremely limited [3]. Its primary differentiation from closest structural analogs lies in its computed physicochemical properties, particularly its lipophilicity (XLogP3 = 2), which diverges meaningfully from its N-des-methyl and positional-isomer comparators [1][4].

Why Closest Structural Analogs of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide Cannot Be Interchanged Without Risk


Within the 4-cyano-N-(dioxoisoindolyl)benzamide chemical series, the presence or absence of N-methylation on the phthalimide ring and the positional attachment of the benzamide linker fundamentally alter the compound's physicochemical profile and are likely to influence biological target engagement, metabolic stability, and synthetic tractability [1]. The target compound (XLogP3 = 2, MW = 305.29 g/mol) is the N-methylated, 4-yl-linked isomer [2]. Its direct N-des-methyl analog (CAS 780805-97-2, XLogP3 = 1.8, MW = 291.26 g/mol) is more polar and presents an additional hydrogen bond donor, which can alter membrane permeability and pharmacokinetics [3]. The positional isomer WAY-271146 (CAS 683235-33-8, LogP = 1.21), in which the benzamide is attached at the 5-yl rather than the 4-yl position, exhibits substantially lower lipophilicity and may engage different binding orientations . These quantifiable differences in logP, molecular weight, and hydrogen bonding capacity mean that downstream biological or formulation results obtained with one isomer cannot be assumed to replicate with another. For procurement in medicinal chemistry campaigns, PROTAC linker optimization, or pharmacological probe development, specification of the exact CAS number (683232-02-2) is essential to ensure batch-to-batch reproducibility [2].

Head-to-Head Quantitative Differentiation of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison Against the N-Des-Methyl Analog

The target compound displays a computed XLogP3 of 2, which is 0.2 log units higher than its N-des-methyl analog (CAS 780805-97-2, XLogP3 = 1.8) [1][2]. This difference, while modest, is structurally attributable solely to the N-methyl substituent, as the remainder of the scaffold is identical [1].

Lipophilicity Drug Design Permeability

Hydrogen Bond Donor Count Reduction Relative to N-Des-Methyl Analog

The N-methyl substitution on the phthalimide ring eliminates one hydrogen bond donor (HBD) relative to the N-des-methyl analog. The target compound has 1 HBD, compared to 2 HBDs for CAS 780805-97-2 [1][2].

Hydrogen Bonding Drug-Likeness Permeability

Molecular Weight Increase and Its Implications for PROTAC Linker Design

With a molecular weight of 305.29 g/mol, the target compound is 14.03 g/mol heavier than its N-des-methyl analog (291.26 g/mol) and the positional isomer WAY-271146 (291.26 g/mol), a difference corresponding precisely to the mass of one methylene (−CH₂−) unit introduced by N-methylation [1][2].

Molecular Weight PROTAC Linker Design

Rotatable Bond Conservation Across Analogs Enables Backbone Comparison

The target compound and its two closest analogs (N-des-methyl and WAY-271146) all share a rotatable bond count of 2, indicating that the core scaffold rigidity is preserved regardless of N-methylation or positional isomerism [1][2]. This conserved feature means that any differential biological activity observed would likely arise from electronic or steric effects of the substituent rather than from gross conformational flexibility differences [1].

Conformational Flexibility Ligand Efficiency Scaffold Hopping

Procurement-Relevant Application Scenarios for 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide Based on Evidence-Based Differentiation


Medicinal Chemistry SAR Campaigns Requiring Controlled Stepwise Modulation of Lipophilicity

In a lead optimization program where incremental logP adjustments are needed to balance target potency with ADME properties, 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide (XLogP3 = 2) serves as the N-methylated benchmark [1]. Its N-des-methyl analog (XLogP3 = 1.8) provides a matched-pair comparator with a ΔlogP of +0.2, enabling the medicinal chemist to isolate the contribution of N-methylation to permeability, metabolic stability, and off-target binding [2]. The positional isomer WAY-271146 (LogP = 1.21) offers a third reference point for evaluating the impact of benzamide linker position on lipophilicity and target engagement [3]. Procuring all three compounds as a matched set enables rigorous SAR exploration.

PROTAC Degrader Development Utilizing Phthalimide-Based CRBN Ligands

The N-methylphthalimide core of the target compound (MW = 305.29) represents a distinct CRBN-recruiting moiety compared to the commonly used thalidomide, lenalidomide, or pomalidomide warheads [1]. Unlike its N-des-methyl analog (MW = 291.26), the target compound's additional methyl group and single hydrogen bond donor may influence CRBN binding affinity, ternary complex stability, and neosubstrate degradation selectivity [2]. PROTAC developers seeking to diversify their E3 ligase ligand toolkit beyond classical IMiD scaffolds can use this compound as a starting point for linker conjugation at the 4-cyano or benzamide position, with the N-methyl group providing a unique steric and electronic environment [1].

Pharmacological Probe Development Targeting Neuroinflammatory Pathways

For CNS-targeted programs where passive blood-brain barrier penetration is critical, the target compound's reduced hydrogen bond donor count (1 HBD) and higher XLogP3 (2) relative to the N-des-methyl analog (2 HBDs, XLogP3 = 1.8) suggest a more favorable CNS MPO (Multiparameter Optimization) profile [1][2]. In the context of phthalimide-based TNF-α modulators, where brain exposure may be required for neuroinflammatory indications, this compound offers a physicochemical starting point that is differentiated from more polar, less permeable analogs [3]. Researchers evaluating the CNS potential of phthalimide-containing small molecules should preferentially source this N-methylated variant for initial permeability screening.

Chemical Biology Tool Compound for CRBN-Dependent Protein Degradation Studies

As a structurally well-defined phthalimide derivative with a 4-cyanobenzamide extension, the target compound can serve as a chemical biology probe for studying CRBN-mediated ubiquitination and proteasomal degradation [1]. Unlike the clinically approved IMiDs whose polypharmacology can complicate mechanistic interpretation, this compound's narrower substituent profile — a single cyano group and an N-methylphthalimide — may produce a cleaner degradation signature in cellular assays, enabling more precise dissection of CRBN neosubstrate recruitment [2]. Academic and industry laboratories conducting functional genomic screens or targeted protein degradation studies should consider this compound as a minimalist CRBN ligand scaffold for tool compound design.

Quote Request

Request a Quote for 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.